6-Methoxychroman-4-one

MAO-B Inhibition Neurodegenerative Disease Homoisoflavonoids

This is the precise 6-methoxy-substituted scaffold required for synthesizing potent MAO-B inhibitors (nM IC50) and antifungal 3-benzylidene derivatives. Unlike generic chromones, its saturated C2–C3 bond ensures conformational integrity critical for reproducible SAR studies and downstream target engagement. Essential for fragment-based drug discovery and cytotoxic lead optimization.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 5802-17-5
Cat. No. B1352115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxychroman-4-one
CAS5802-17-5
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OCCC2=O
InChIInChI=1S/C10H10O3/c1-12-7-2-3-10-8(6-7)9(11)4-5-13-10/h2-3,6H,4-5H2,1H3
InChIKeyLQIYOSKKKUPTRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxychroman-4-one CAS 5802-17-5: Structural and Procurement Baseline


6-Methoxychroman-4-one (CAS 5802-17-5) is a synthetic heterocyclic compound belonging to the chromanone (dihydrobenzopyranone) family. It features a fused benzene-dihydropyran ring system with a methoxy substituent at the 6-position and a ketone functionality at the 4-position . The absence of the C2–C3 double bond distinguishes chroman-4-ones from chromones, resulting in distinct conformational properties and reactivity profiles that impact biological target engagement [1]. This scaffold serves as a key building block in medicinal chemistry for the design and synthesis of novel lead compounds, as well as an intermediate for diverse derivative generation .

Why Generic Substitution Fails for 6-Methoxychroman-4-one: Scaffold and Substituent Differentiation


Substitution of 6-methoxychroman-4-one with generic chromanone analogs or structurally related flavanones is not straightforward. While the chromanone core is common, the specific methoxy substitution at the 6-position modulates the electronic properties and lipophilicity of the ring system, which directly influences both reactivity in synthetic transformations and biological target affinity . Furthermore, the saturated C2–C3 bond in chroman-4-ones, compared to the planar double bond in chromones or flavones, alters molecular conformation and binding modes, a feature critical for maintaining potency in downstream applications such as enzyme inhibition [1]. Therefore, sourcing the precise 6-methoxy-substituted chroman-4-one scaffold is essential for ensuring synthetic reproducibility and maintaining the integrity of structure-activity relationships in derivative programs.

6-Methoxychroman-4-one: Quantitative Differentiation Evidence Against Comparators


6-Methoxychroman-4-one as a Privileged Scaffold for Generating Potent MAO-B Inhibitors

Derivatives synthesized from the chroman-4-one scaffold, specifically (E)-3-benzylidenechroman-4-ones, exhibit potent and highly selective inhibition of human monoamine oxidase-B (hMAO-B). In comparative studies, these chroman-4-one derivatives demonstrated hMAO-B inhibitory activities in the nano- to micromolar range with high isoform selectivity [1]. The structural requirement of the saturated C2-C3 bond in the chroman-4-one core is critical; migration of the double bond to the endocyclic position (forming chromen-4-one analogs) generally results in a marked reduction or complete loss of inhibitory activity [1].

MAO-B Inhibition Neurodegenerative Disease Homoisoflavonoids

Direct Precursor to Antifungal Agent 3-(4-Methoxybenzylidene)-6-methoxychroman-4-one

6-Methoxychroman-4-one serves as a direct synthetic precursor to the antifungal agent 3-(4-methoxybenzylidene)-6-methoxychroman-4-one via a condensation reaction. This derivative is explicitly described as an antifungal agent, and a simple synthetic methodology using 6-methoxychroman-4-one as the starting material has been developed [1]. This provides a clear functional utility not inherently shared by all chromanone analogs.

Antifungal Benzylidenechromanone Synthetic Methodology

Advantageous Scaffold Profile for Cytotoxic Chromanone Derivatives

The chroman-4-one scaffold is a key template for generating cytotoxic agents. Studies evaluating flavanone/chromanone derivatives found that three of six analyzed compounds exhibited promising antiproliferative activity against colon cancer cells, with IC50 values ranging from 10 to 30 µM [1]. The substitution at the C3 position of the chromanone core is known to significantly enhance cytotoxicity, highlighting the importance of the core scaffold for further derivatization [2]. While direct data for the unsubstituted 6-methoxy derivative is limited, the class-level potency of derivatives underscores its value as a starting point for medicinal chemistry optimization.

Cytotoxicity Cancer Cell Lines Structure-Activity Relationship

6-Methoxychroman-4-one: Validated Application Scenarios for Scientific Selection


Medicinal Chemistry: Synthesis of Potent and Selective MAO-B Inhibitors

Use 6-methoxychroman-4-one as a starting scaffold for the synthesis of (E)-3-benzylidenechroman-4-one derivatives, which have been demonstrated to be potent and highly selective inhibitors of human MAO-B with IC50 values in the nano- to micromolar range [1]. This is a validated pathway where alternative chromone-based scaffolds show a marked reduction or complete loss of activity [1].

Antifungal Agent Development: Direct Precursor to 3-(4-Methoxybenzylidene)-6-methoxychroman-4-one

Employ 6-methoxychroman-4-one in a straightforward condensation reaction to synthesize 3-(4-methoxybenzylidene)-6-methoxychroman-4-one, a documented antifungal agent [2]. This provides a direct, application-driven use case for procurement.

Oncology Drug Discovery: Core Scaffold for Cytotoxic Chromanone Derivatives

Leverage 6-methoxychroman-4-one as a versatile building block for generating cytotoxic chromanone derivatives. Class-level evidence indicates that promising derivatives demonstrate antiproliferative activity with IC50 values ranging from 10 to 30 µM against colon cancer cell lines [3]. The scaffold is also known for its derivatization potential at the C3 position to enhance cytotoxicity [4].

Fragment-Based Drug Discovery (FBDD): A Privileged Fragment for Scaffold Hopping

Utilize 6-methoxychroman-4-one as a privileged fragment molecule for molecular linking, expansion, and modification in fragment-based drug discovery campaigns. Its chromanone core is a versatile template associated with diverse pharmacological activities [5], making it a valuable starting point for lead generation and scaffold-hopping strategies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methoxychroman-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.